Jtv7WE7T5T
Overview
Description
The compound 3-(2-(1,3-dioxolan-2-yl)ethyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one , also known by its identifier Jtv7WE7T5T , is a chemical compound with the molecular formula C17H21NO5 . This compound is characterized by its unique structure, which includes a benzazepinone core with methoxy and dioxolane substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1,3-dioxolan-2-yl)ethyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one typically involves multiple steps. The starting materials often include benzazepinone derivatives, which undergo various chemical reactions such as alkylation, methoxylation, and cyclization to introduce the dioxolane ring . The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, often incorporating purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(1,3-dioxolan-2-yl)ethyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-(1,3-dioxolan-2-yl)ethyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(1,3-dioxolan-2-yl)ethyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
3-(2-(1,3-dioxolan-2-yl)ethyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one: can be compared with other benzazepinone derivatives, such as:
3-(2-(1,3-dioxolan-2-yl)ethyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one: Similar in structure but may differ in the position or type of substituents.
1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one: Lacks the dioxolane ring, which may affect its chemical and biological properties.
The uniqueness of 3-(2-(1,3-dioxolan-2-yl)ethyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)ethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-20-14-9-12-3-5-18(6-4-17-22-7-8-23-17)16(19)11-13(12)10-15(14)21-2/h3,5,9-10,17H,4,6-8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAQKATYYLLTKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC3OCCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019519 | |
Record name | 3-[2-(1,3-Dioxolan-2-yl)ethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866462-52-4 | |
Record name | 3-[2-(1,3-Dioxolan-2-yl)ethyl]-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866462-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-3-Benzazepin-2-one, 3-(2-(1,3-dioxolan-2-yl)ethyl)-1,3-dihydro-7,8-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866462524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(1,3-Dioxolan-2-yl)ethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-(1,3-DIOXOLAN-2-YL)ETHYL)-7,8-DIMETHOXY-1H-BENZO[d]AZEPIN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2-(1,3-DIOXOLAN-2-YL)ETHYL)-1,3-DIHYDRO-7,8-DIMETHOXY-2H-3-BENZAZEPIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV7WE7T5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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